molecular formula C25H21N3O B2815296 3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-28-5

3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2815296
CAS RN: 901005-28-5
M. Wt: 379.463
InChI Key: OZJPTGXQIPDLGT-UHFFFAOYSA-N
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Description

The compound “3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazolo[4,3-c]quinoline core structure. This core is substituted with a 3-methoxyphenyl group at the 3-position, a methyl group at the 8-position, and a 4-methylphenyl group at the 1-position .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole and quinoline rings, as well as the substituent groups. For example, the methoxyphenyl and methylphenyl groups could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the polar methoxy group could increase its solubility in polar solvents .

Scientific Research Applications

Supramolecular Aggregation and Structural Studies

Research has shown that molecules of dihydrobenzopyrazoloquinolines, including compounds structurally related to "3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline," demonstrate significant variation in the dimensionality of supramolecular aggregation. These variations are influenced by substitution patterns, leading to different forms of molecular aggregation such as cyclic dimers, sheets, and three-dimensional framework structures through a combination of hydrogen and π-π stacking interactions (Portilla et al., 2005).

Synthetic Approaches and Chemical Reactions

The synthesis of novel pyrazoloquinoline derivatives has been explored through reactions involving arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes. These reactions yield compounds with potential antimicrobial and antiviral activities, highlighting the versatility of pyrazoloquinoline derivatives in synthesizing biologically active molecules (Kumara et al., 2016).

Potential Biological Activities

Some studies have focused on the biological activities of pyrazolo[4,3-c]quinoline derivatives. For example, certain 3-amino-1H-pyrazolo[3,4-b]quinolines have shown significant inhibitory activity on bacterial serine/threonine protein kinases, indicating potential for antimicrobial applications. This research emphasizes the importance of structural modifications to enhance biological activity (Lapa et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activities. Proper safety precautions should be taken when handling this or any other chemical compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Additionally, studies could be conducted to investigate its potential applications in areas such as medicinal chemistry or material science .

properties

IUPAC Name

3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-16-7-10-19(11-8-16)28-25-21-13-17(2)9-12-23(21)26-15-22(25)24(27-28)18-5-4-6-20(14-18)29-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJPTGXQIPDLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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